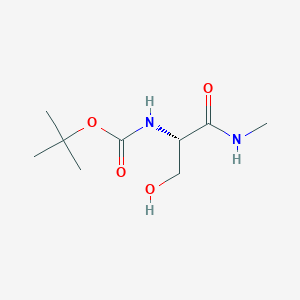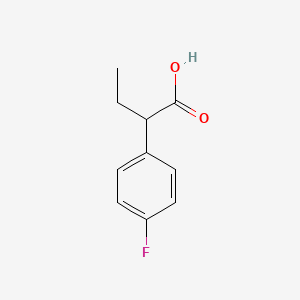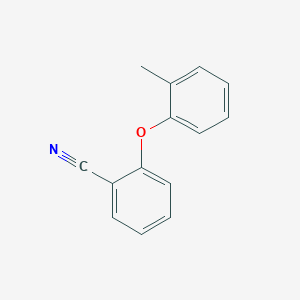![molecular formula C26H42BF4N2O2P2Rh- B3166155 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate CAS No. 908128-78-9](/img/structure/B3166155.png)
4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It is known for its unique structure, which includes a rhodium center coordinated with a cyclooctadiene ligand and a tetrafluoroborate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of rhodium with the ligands 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione and (1Z,5Z)-cycloocta-1,5-diene. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The tetrafluoroborate counterion is introduced through the use of tetrafluoroboric acid or a tetrafluoroborate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and stability of the compound through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is primarily used as a catalyst in various chemical reactions, including:
Hydrogenation: It facilitates the addition of hydrogen to unsaturated organic compounds.
Hydroformylation: It aids in the addition of a formyl group to alkenes to produce aldehydes.
Cross-coupling reactions: It is involved in the formation of carbon-carbon bonds between two different organic molecules
Common Reagents and Conditions
The reactions typically involve the use of hydrogen gas for hydrogenation, carbon monoxide and hydrogen for hydroformylation, and various organic halides and organometallic reagents for cross-coupling reactions. The conditions often require elevated temperatures and pressures, as well as inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include hydrogenated organic compounds, aldehydes, and coupled organic molecules, respectively .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, particularly in the field of catalysis:
Chemistry: It is used as a catalyst in various organic synthesis reactions, enabling the formation of complex molecules with high efficiency and selectivity.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is applied in the production of fine chemicals and materials, including polymers and specialty chemicals
Wirkmechanismus
The mechanism of action of this compound as a catalyst involves the coordination of the rhodium center with the reactants, facilitating their transformation into products. The ligands stabilize the rhodium center and enhance its reactivity. The cyclooctadiene ligand provides additional stability and electronic effects, while the tetrafluoroborate counterion maintains the overall charge balance of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
- 1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene
- 1,2-Bis[(2R,5R)-2,5-di-i-propylphospholano]ethane
Uniqueness
The uniqueness of 4,5-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate lies in its specific ligand arrangement and the presence of the rhodium center, which imparts distinct catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable catalyst in various chemical transformations .
Eigenschaften
CAS-Nummer |
908128-78-9 |
|---|---|
Molekularformel |
C26H42BF4N2O2P2Rh- |
Molekulargewicht |
666.3 g/mol |
IUPAC-Name |
4,5-bis(2,5-dimethylphospholan-1-yl)-1,2-dimethylpyridazine-3,6-dione;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C18H30N2O2P2.C8H12.BF4.Rh/c1-11-7-8-12(2)23(11)15-16(24-13(3)9-10-14(24)4)18(22)20(6)19(5)17(15)21;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,7-10H2,1-6H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChI-Schlüssel |
LZDNTTARCYFRIY-ONEVTFJLSA-N |
SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Isomerische SMILES |
[B-](F)(F)(F)F.CC1P(C(CC1)C)C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C.C1/C=C\CC/C=C\C1.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(=O)N(N(C2=O)C)C)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)




![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)

